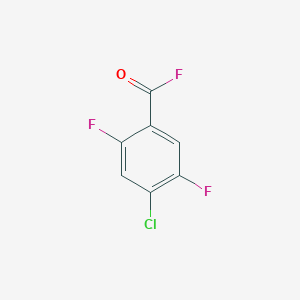

4-Chloro-2,5-difluorobenzoyl fluoride

Beschreibung

4-Chloro-2,5-difluorobenzoyl fluoride is a halogenated aromatic acyl fluoride with the molecular formula C₇H₂ClF₃O. Structurally, it features a benzoyl group (C₆H₄CO–) substituted with chlorine at position 4, fluorine at positions 2 and 5, and a reactive fluoride group (–F) on the carbonyl carbon. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in fluorination reactions or as a building block for pharmaceuticals and agrochemicals . Its structural analogs, such as 4-chloro-2,5-difluorobenzoyl chloride, are synthesized via thionyl chloride treatment of the corresponding benzoic acid (e.g., 4-chloro-2,5-difluorobenzoic acid) under catalytic conditions .

Eigenschaften

CAS-Nummer |

132794-09-3 |

|---|---|

Molekularformel |

C7H2ClF3O |

Molekulargewicht |

194.54 g/mol |

IUPAC-Name |

4-chloro-2,5-difluorobenzoyl fluoride |

InChI |

InChI=1S/C7H2ClF3O/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H |

InChI-Schlüssel |

FECDFWHSCBRZQR-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)F |

Kanonische SMILES |

C1=C(C(=CC(=C1F)Cl)F)C(=O)F |

Synonyme |

4-CHLORO-2,5-DIFLUOROBENZOYL FLUORIDE |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Profiles

| Compound | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| 4-Chloro-2,5-difluorobenzoyl fluoride | C₇H₂ClF₃O | Benzoyl fluoride | Cl (position 4), F (positions 2, 5, COF) |

| 4-Chloro-2,5-difluorobenzoyl chloride | C₇H₂Cl₂F₂O | Benzoyl chloride | Cl (position 4, COCl), F (positions 2, 5) |

| 4-Chloro-2,5-dimethoxyphenethylamine (2C-C) | C₁₀H₁₄ClNO₂ | Phenethylamine, methoxy, chloro | Cl (position 4), OCH₃ (positions 2, 5) |

| N-(4-chloro-2,5-dimethoxyphenyl)-azo dye | C₁₈H₁₆ClN₃O₇ | Azo, nitro, methoxy, chloro | Cl (position 4), OCH₃ (positions 2, 5) |

Key Observations :

- Halogen Reactivity : The fluoride and chloride analogs differ in their acyl halide groups (–COF vs. –COCl). Acyl chlorides are generally more reactive in nucleophilic substitutions due to the superior leaving-group ability of Cl⁻ compared to F⁻. However, the C–F bond’s higher strength may enhance thermal stability in the fluoride .

- Substitution Patterns : The shared chloro and fluoro substituents at positions 4, 2, and 5 suggest similar electronic effects (e.g., electron-withdrawing) on the aromatic ring, influencing electrophilic substitution reactivity.

Table 2: Application and Market Profiles

Key Observations :

- Industrial Use : The chloride variant dominates industrial applications due to its established role in synthesizing agrochemicals and pharmaceuticals. Its global production capacity and profit margins are well-documented, with significant contributions from Chinese manufacturers .

- Niche Roles : The fluoride’s applications remain speculative but may include fluorinated polymer synthesis or specialty reagents. In contrast, 2C-C and azo derivatives occupy distinct niches (psychoactive drugs and dyes, respectively) with minimal overlap in industrial demand .

Key Observations :

- Acyl Halide Synthesis : The chloride is reliably synthesized via thionyl chloride treatment, as demonstrated for 4-chloro-2,5-difluorobenzoic acid . The fluoride’s synthesis likely requires specialized fluorinating agents, which may increase production costs.

- Reactivity Differences : The chloride’s higher reactivity in acyl transfer reactions makes it preferable for large-scale industrial use, while the fluoride’s stability could favor applications requiring controlled reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.